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Compound of Interest

Compound Name:
1-Ethyl-1-methylpyrrolidinium

bromide

Cat. No.: B1360189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-
Ethyl-1-methylpyrrolidinium bromide ([EMPYR]Br), a versatile ionic liquid. Due to its unique

properties, including low volatility and high thermal stability, [EMPYR]Br is a compound of

interest in various applications, from electrochemical systems to green chemistry.[1]

Understanding its solubility in different organic solvents is critical for its effective application in

synthesis, extraction processes, and formulation development.

Core Properties of 1-Ethyl-1-methylpyrrolidinium
Bromide

Property Value

CAS Number 69227-51-6

Molecular Formula C₇H₁₆BrN

Molecular Weight 194.12 g/mol [1]

Appearance White to orange crystalline powder[1]

Melting Point 307 °C (decomposes)[1]
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Solubility Data
While extensive quantitative solubility data for 1-Ethyl-1-methylpyrrolidinium bromide in a

wide range of organic solvents is not readily available in peer-reviewed literature, qualitative

assessments and studies on analogous compounds provide valuable insights. Pyrrolidinium-

based bromide salts generally exhibit greater solubility in polar protic and aprotic solvents

compared to non-polar solvents.[2] All available data indicates that [EMPYR]Br is highly soluble

in water.[3]

The following table summarizes the expected solubility based on data for structurally similar

pyrrolidinium salts. A compound is often qualitatively described as "soluble" if its solubility

exceeds a certain threshold, for instance, 0.1 mg/mL.[4]
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Solvent Solvent Type Expected Solubility Notes

Water (H₂O) Polar Protic High
Consistently reported

as soluble.[3]

Methanol (MeOH) Polar Protic Soluble

Pyrrolidinium-based

salts show good

solubility.[2]

Ethanol (EtOH) Polar Protic Soluble

Pyrrolidinium-based

salts show good

solubility.[2]

2-Propanol (iPrOH) Polar Protic Soluble

Pyrrolidinium-based

salts show good

solubility.[2]

Acetonitrile (CH₃CN) Polar Aprotic Soluble

Pyrrolidinium-based

salts show good

solubility.[2]

Acetone ((CH₃)₂CO) Polar Aprotic Insoluble

Found to be

unsuitable for

dissolving analogous

salts.[2]

Ethyl Acetate (EtOAc) Polar Aprotic Insoluble

Found to be

unsuitable for

dissolving analogous

salts.[2]

Dichloromethane

(CH₂Cl₂)
Halogenated Insoluble

Found to be

unsuitable for

dissolving analogous

salts.[2]

Hexane Non-Polar Insoluble

Expected based on

the polar nature of the

ionic salt.
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Experimental Protocols
Accurate determination of solubility is paramount for any application. The following are detailed

methodologies for key experiments to quantify the solubility of solid ionic liquids like

[EMPYR]Br.

Protocol 1: Gravimetric Method for Solubility
Determination (Static Equilibrium)
This widely used analytical method involves saturating a solvent with the solute at a constant

temperature and then determining the concentration of the solute in a known amount of the

saturated solution.

1. Materials and Apparatus:

1-Ethyl-1-methylpyrrolidinium bromide (high purity, dried under vacuum)

Selected organic solvent (analytical grade, anhydrous)

Temperature-controlled orbital shaker or magnetic stirrer with a heating/cooling jacket

Thermostated syringe for sampling

Analytical balance (±0.0001 g)

Vials with airtight seals

Drying oven or vacuum oven

2. Procedure:

Sample Preparation: Add an excess amount of [EMPYR]Br to a vial containing a known

mass or volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is

essential to ensure saturation.

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker. Agitate

the mixture at a constant temperature (e.g., 298.15 K) for a sufficient period to reach
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equilibrium. This can range from 24 to 72 hours, depending on the solvent and the ionic

liquid.

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved

solid to settle for at least 2-4 hours at the same constant temperature. This ensures a clear

supernatant for sampling.

Sampling: Carefully withdraw a known volume (e.g., 1-2 mL) of the clear supernatant using a

thermostated syringe pre-heated to the equilibrium temperature. This prevents crystallization

of the solute during transfer.

Analysis: Transfer the sampled solution to a pre-weighed vial. Determine the mass of the

solution. Carefully evaporate the solvent from the sample under a gentle stream of nitrogen

or in a vacuum oven at a suitable temperature until a constant weight of the dried

[EMPYR]Br is achieved.

Calculation: The solubility (S) can be expressed in various units:

Mass fraction (w):w = m_salt / m_solution

Grams per 100 g of solvent:S = (m_salt / m_solvent) * 100 where m_solvent = m_solution

- m_salt

Molarity (M): Requires the density of the saturated solution at the experimental

temperature.

3. Validation:

To ensure equilibrium has been reached, samples can be taken at different time points (e.g.,

24h, 48h, 72h). The solubility value should be constant.

The purity and form (e.g., anhydrous vs. hydrate) of the solid phase before and after the

experiment should be confirmed using techniques like DSC or XRD to ensure no phase

transition has occurred.

Protocol 2: Determination of Solubility Parameters via
Inverse Gas Chromatography (IGC)
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IGC is an advanced method used to determine the thermodynamic properties of non-volatile

materials like ionic liquids.[5] By measuring the retention times of various known volatile probes

(solvents) injected through a column containing the ionic liquid as the stationary phase, one

can calculate activity coefficients at infinite dilution, which are then used to determine

Hildebrand solubility parameters (δ₂). The principle "like dissolves like" suggests that the ionic

liquid will be most soluble in solvents with similar solubility parameters.

1. Materials and Apparatus:

Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or flame

ionization detector (FID)

Packed column with an inert solid support (e.g., Chromosorb)

1-Ethyl-1-methylpyrrolidinium bromide

A series of high-purity volatile organic compounds (probes/solvents) with known properties

Helium or nitrogen carrier gas

2. Procedure:

Column Preparation: The ionic liquid is coated onto the inert solid support. The coated

support is then packed into the GC column. The exact mass of the ionic liquid in the column

must be determined accurately.

Measurement: The column is conditioned in the GC at a set temperature. Small, known

amounts of the volatile solvent probes are injected one by one into the GC.

Data Acquisition: The retention time for each probe is precisely measured.

Calculation:

The retention data is used to calculate the activity coefficient at infinite dilution (γ∞) for

each solvent in the ionic liquid.

The Flory-Huggins interaction parameter (χ∞) is determined from γ∞.
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The Hildebrand solubility parameter (δ₂) of the ionic liquid is then calculated using the

relationship between χ∞ and the solubility parameters of the probe solvents (δ₁).

3. Application:

The calculated Hildebrand solubility parameter for [EMPYR]Br provides a quantitative

measure of its overall intermolecular forces.

This value can be used to predict its miscibility and solubility in a wide array of organic

solvents without performing direct solubility measurements for each one. Solvents with a δ₁

value close to the ionic liquid's δ₂ are predicted to be good solvents.

Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining

solubility.
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Preparation

Equilibration

Analysis

Calculation

1. Add excess [EMPYR]Br
to known mass of solvent

2. Seal vial and place in
temperature-controlled shaker

3. Agitate at constant T
for 24-72 hours

4. Cease agitation, allow
solid to settle (2-4 hours)

5. Withdraw supernatant with
thermostated syringe

6. Weigh the sample solution

7. Evaporate solvent to
obtain dry salt

8. Weigh the dry salt

9. Calculate solubility
(e.g., g / 100g solvent)

Click to download full resolution via product page

Gravimetric Solubility Determination Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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